2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
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Overview
Description
“2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide” is a chemical compound with the molecular formula C13H15N3O3S2. Its average mass is 325.406 Da and its monoisotopic mass is 325.055481 Da .
Synthesis Analysis
There are several methods to synthesize thiazole derivatives. For instance, a series of novel N - [4- (substituted)-1,3-thiazol-2-yl]-2- (substituted)acetamide derivatives have been synthesized and characterized by spectral and analytical studies . Another study synthesized N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial activity . The antibacterial activity of these compounds can be enhanced when used in conjunction with cell-penetrating peptides .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For example, its melting point, solubility, and spectral properties can be determined .Scientific Research Applications
Anticonvulsant Applications
Research into heterocyclic compounds containing a sulfonamide thiazole moiety, similar in structure to 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide, has shown promise in the development of anticonvulsant agents. Through the synthesis of derivatives and evaluation of their anticonvulsant activity, compounds have been identified that offer protection against convulsions induced by picrotoxin, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Anticancer Activity
Derivatives incorporating a thiazole sulfonamide group have been synthesized and tested for their anticancer activity. Studies on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds have shown significant antiproliferative activity against various cancer cell lines, offering a foundation for further anticancer drug development (El Rayes et al., 2019).
Antibacterial and Antifungal Applications
Synthesized azole derivatives from compounds structurally related to this compound have been evaluated for their antibacterial activity. Specific derivatives have exhibited good antibacterial effects against Rhizobium radiobacter, indicating their potential application in treating bacterial infections (Tumosienė et al., 2012).
Hypoxia-Indicating Markers for Tumors
Nitroimidazole-based thioflavin-T derivatives, chemically related to the compound , have been synthesized and radiolabeled for use as markers of tumor hypoxia. These compounds accumulate in hypoxic tumor cells, making them useful in identifying and characterizing tumor hypoxia, a condition often associated with aggressive tumor growth and resistance to therapy (Li et al., 2005).
Future Directions
Thiazoles and their derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on synthesizing new thiazole derivatives and investigating their biological activities. Additionally, the development of more efficient synthesis methods and the study of the mechanism of action of these compounds could also be areas of future research .
Properties
IUPAC Name |
2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-9(2)12(17)15-10-3-5-11(6-4-10)21(18,19)16-13-14-7-8-20-13/h3-9H,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNZWOBMRLROTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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